Adibendan

Adibendan

Catalog No.:

B1664373

CAS RN:

100510-33-6

MF: C16H14N4O
MW: 278.31 g/mol
InChI Key: TVLQBBHUNDMTEC-UHFFFAOYSA-N
IUPAC Name: 7,7-dimethyl-2-pyridin-4-yl-1,5-dihydropyrrolo[2,3-f]benzimidazol-6-one


* For research use only. Not for human or veterinary use.
CAS RN

100510-33-6

Product Name

Adibendan

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

7,7-dimethyl-2-pyridin-4-yl-1,5-dihydropyrrolo[2,3-f]benzimidazol-6-one

InChI

InChI=1S/C16H14N4O/c1-16(2)10-7-12-13(8-11(10)20-15(16)21)19-14(18-12)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,18,19)(H,20,21)

InChI Key

TVLQBBHUNDMTEC-UHFFFAOYSA-N

SMILES

CC1(C2=CC3=C(C=C2NC1=O)N=C(N3)C4=CC=NC=C4)C

Canonical SMILES

CC1(C2=CC3=C(C=C2NC1=O)N=C(N3)C4=CC=NC=C4)C

Appearance

Solid powder

Other CAS RN

100510-33-6

Purity

>98% (or refer to the Certificate of Analysis)

Shelf Life

>2 years if stored properly

Solubility

Soluble in DMSO

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7,7-dimethyl-2-(4-pyridyl)-6,7-dihydro-3H,5H pyrrolo (2,3-f)benz-imidazol-6-one
adibendan
BM 14.478
BM 14478
BM-14478

Reference

1: Schneider J, Beck E, Heers C, Conrad C, de Chaffoy de Courcelles D, Wilffert B, Peters T. Cardiac effects of R 79595 and its isomers (R 80122 and R 80123) in an acute heart failure model. A new class of cardiotonic agents with highly selective phosphodiesterase III inhibitory properties. Naunyn Schmiedebergs Arch Pharmacol. 1992 Nov;346(5):563-72. PubMed PMID: 1470228. 2: de Cheffoy de Courcelles D, de Loore K, Freyne E, Janssen PA. Inhibition of human cardiac cyclic AMP-phosphodiesterases by R 80122, a new selective cyclic AMP-phosphodiesterase III inhibitor: a comparison with other cardiotonic compounds. J Pharmacol Exp Ther. 1992 Oct;263(1):6-14. PubMed PMID: 1328613. 3: Murray KJ, England PJ. Inhibitors of cyclic nucleotide phosphodiesterases as therapeutic agents. Biochem Soc Trans. 1992 May;20(2):460-4. Review. PubMed PMID: 1327922. 4: Ling Y. [Research on a new type of cardiotonic agents with calcium-sensitizing activity]. Sheng Li Ke Xue Jin Zhan. 1992 Jan;23(1):41-5. Review. Chinese. PubMed PMID: 1329193. 5: Schmitz W, Eschenhagen T, Mende U, Müller FU, Neumann J, Scholz H. Phosphodiesterase inhibition and positive inotropy in failing human myocardium. Basic Res Cardiol. 1992;87 Suppl 1:65-71. PubMed PMID: 1323266. 6: Wilhelm D, Wilffert B, Janssens WJ, Leidig A, Meuter C, Ebbert M, Peters T. In vitro pharmacology of R 80122, a novel phosphodiesterase inhibitor. J Cardiovasc Pharmacol. 1992;20(5):705-14. PubMed PMID: 1280731. 7: von der Leyen H, Mende U, Meyer W, Neumann J, Nose M, Schmitz W, Scholz H, Starbatty J, Stein B, Wenzlaff H, et al. Mechanism underlying the reduced positive inotropic effects of the phosphodiesterase III inhibitors pimobendan, adibendan and saterinone in failing as compared to nonfailing human cardiac muscle preparations. Naunyn Schmiedebergs Arch Pharmacol. 1991 Jul;344(1):90-100. PubMed PMID: 1723153. 8: Rauch B, Zimmermann R, Kapp M, Haass M, Von Molitor S, Smolarz A, Neumann FJ, Kübler W, Dietz R, Tillmanns H. Hemodynamic and neuroendocrine response to acute administration of the phosphodiesterase inhibitor BM14.478 in patients with congestive heart failure. Clin Cardiol. 1991 May;14(5):386-95. PubMed PMID: 2049889. 9: Dorszewski A, Müller-Beckmann B, Kling L, Sponer G. Haemodynamic profile of an inhibitor of phosphodiesterase III, adibendan (BM 14.478): comparison with nitroprusside and dobutamine in conscious dogs. Br J Pharmacol. 1990 Nov;101(3):686-90. PubMed PMID: 2076485; PubMed Central PMCID: PMC1917742. 10: Peters P, Saborowski F, May E, Schneider M. [Central hemodynamics of a new positive inotropic substance, adibendan. Data from a dose-finding study]. Arzneimittelforschung. 1990 Jun;40(6):666-8. German. PubMed PMID: 2397002. 11: Kitada Y, Morita M, Narimatsu A. Comparison of the effects of MCI-154, a new cardiotonic agent, and some Ca2+-sensitizing agents on the response of the contractile system to Ca2+ in skinned cardiac muscle. Jpn J Pharmacol. 1989 Aug;50(4):411-9. PubMed PMID: 2789299. 12: Voelker W, Mauser M, Preisack M, Karsch KR. Acute hemodynamic effects of adibendan, a new phosphodiesterase inhibitor, for severe congestive heart failure. Am J Cardiol. 1989 Aug 1;64(5):390-2. PubMed PMID: 2756885. 13: von der Saal W, Hölck JP, Kampe W, Mertens A, Müller-Beckmann B. Nonsteroidal cardiotonics. 2. The inotropic activity of linear, tricyclic 5-6-5 fused heterocycles. J Med Chem. 1989 Jul;32(7):1481-91. PubMed PMID: 2544724. 14: Neubert P, Hölck JP. Automated pre-column high-performance liquid chromatographic method for the investigation of adibendan metabolism. J Chromatogr. 1989 May 5;490(1):155-64. PubMed PMID: 2760147. 15: Rüegg JC, Morano I. Calcium-sensitivity modulation of cardiac myofibrillar proteins. J Cardiovasc Pharmacol. 1989;14 Suppl 3:S20-3. PubMed PMID: 2478799. 16: Bethke T, Brunkhorst D, von der Leyen H, Meyer W, Nigbur R, Scholz H. Mechanism of action and cardiotonic activity of a new phosphodiesterase inhibitor, the benzimidazole derivative adibendan (BM 14.478), in guinea-pig hearts. Naunyn Schmiedebergs Arch Pharmacol. 1988 May;337(5):576-82. PubMed PMID: 2457816. 17: Müller-Beckmann B, Freund P, Honerjäger P, Kling L, Rüegg JC. In vitro investigations on a new positive inotropic and vasodilating agent (BM 14.478) that increases myocardial cyclic AMP content and myofibrillar calcium sensitivity. J Cardiovasc Pharmacol. 1988 Jan;11(1):8-16. PubMed PMID: 2450261. 18: Müller-Beckmann B, Sponer G, Strein K, Bartsch W. Hemodynamic profile of BM 14.478: a new positive inotropic and vasodilating agent. J Cardiovasc Pharmacol. 1988 Jan;11(1):1-7. PubMed PMID: 2450246. 19: Reiff K. High-performance liquid chromatographic method for the determination of adibendan in plasma and urine. J Chromatogr. 1987 Nov 27;422:346-52. PubMed PMID: 3437024. 20: Freund P, Müller-Beckmann B, Strein K, Kling L, Rüegg JC. Ca2+-sensitizing effect of BM 14.478 on skinned cardiac muscle fibres of guinea-pig papillary muscle. Eur J Pharmacol. 1987 Apr 14;136(2):243-6. PubMed PMID: 3595723.

Origin of Product

United States

Adibendan is an inhibitor of phosphodiesterase III.

1: Schneider J, Beck E, Heers C, Conrad C, de Chaffoy de Courcelles D, Wilffert B, Peters T. Cardiac effects of R 79595 and its isomers (R 80122 and R 80123) in an acute heart failure model. A new class of cardiotonic agents with highly selective phosphodiesterase III inhibitory properties. Naunyn Schmiedebergs Arch Pharmacol. 1992 Nov;346(5):563-72. PubMed PMID: 1470228. 2: de Cheffoy de Courcelles D, de Loore K, Freyne E, Janssen PA. Inhibition of human cardiac cyclic AMP-phosphodiesterases by R 80122, a new selective cyclic AMP-phosphodiesterase III inhibitor: a comparison with other cardiotonic compounds. J Pharmacol Exp Ther. 1992 Oct;263(1):6-14. PubMed PMID: 1328613. 3: Murray KJ, England PJ. Inhibitors of cyclic nucleotide phosphodiesterases as therapeutic agents. Biochem Soc Trans. 1992 May;20(2):460-4. Review. PubMed PMID: 1327922. 4: Ling Y. [Research on a new type of cardiotonic agents with calcium-sensitizing activity]. Sheng Li Ke Xue Jin Zhan. 1992 Jan;23(1):41-5. Review. Chinese. PubMed PMID: 1329193. 5: Schmitz W, Eschenhagen T, Mende U, Müller FU, Neumann J, Scholz H. Phosphodiesterase inhibition and positive inotropy in failing human myocardium. Basic Res Cardiol. 1992;87 Suppl 1:65-71. PubMed PMID: 1323266. 6: Wilhelm D, Wilffert B, Janssens WJ, Leidig A, Meuter C, Ebbert M, Peters T. In vitro pharmacology of R 80122, a novel phosphodiesterase inhibitor. J Cardiovasc Pharmacol. 1992;20(5):705-14. PubMed PMID: 1280731. 7: von der Leyen H, Mende U, Meyer W, Neumann J, Nose M, Schmitz W, Scholz H, Starbatty J, Stein B, Wenzlaff H, et al. Mechanism underlying the reduced positive inotropic effects of the phosphodiesterase III inhibitors pimobendan, adibendan and saterinone in failing as compared to nonfailing human cardiac muscle preparations. Naunyn Schmiedebergs Arch Pharmacol. 1991 Jul;344(1):90-100. PubMed PMID: 1723153. 8: Rauch B, Zimmermann R, Kapp M, Haass M, Von Molitor S, Smolarz A, Neumann FJ, Kübler W, Dietz R, Tillmanns H. Hemodynamic and neuroendocrine response to acute administration of the phosphodiesterase inhibitor BM14.478 in patients with congestive heart failure. Clin Cardiol. 1991 May;14(5):386-95. PubMed PMID: 2049889. 9: Dorszewski A, Müller-Beckmann B, Kling L, Sponer G. Haemodynamic profile of an inhibitor of phosphodiesterase III, adibendan (BM 14.478): comparison with nitroprusside and dobutamine in conscious dogs. Br J Pharmacol. 1990 Nov;101(3):686-90. PubMed PMID: 2076485; PubMed Central PMCID: PMC1917742. 10: Peters P, Saborowski F, May E, Schneider M. [Central hemodynamics of a new positive inotropic substance, adibendan. Data from a dose-finding study]. Arzneimittelforschung. 1990 Jun;40(6):666-8. German. PubMed PMID: 2397002. 11: Kitada Y, Morita M, Narimatsu A. Comparison of the effects of MCI-154, a new cardiotonic agent, and some Ca2+-sensitizing agents on the response of the contractile system to Ca2+ in skinned cardiac muscle. Jpn J Pharmacol. 1989 Aug;50(4):411-9. PubMed PMID: 2789299. 12: Voelker W, Mauser M, Preisack M, Karsch KR. Acute hemodynamic effects of adibendan, a new phosphodiesterase inhibitor, for severe congestive heart failure. Am J Cardiol. 1989 Aug 1;64(5):390-2. PubMed PMID: 2756885. 13: von der Saal W, Hölck JP, Kampe W, Mertens A, Müller-Beckmann B. Nonsteroidal cardiotonics. 2. The inotropic activity of linear, tricyclic 5-6-5 fused heterocycles. J Med Chem. 1989 Jul;32(7):1481-91. PubMed PMID: 2544724. 14: Neubert P, Hölck JP. Automated pre-column high-performance liquid chromatographic method for the investigation of adibendan metabolism. J Chromatogr. 1989 May 5;490(1):155-64. PubMed PMID: 2760147. 15: Rüegg JC, Morano I. Calcium-sensitivity modulation of cardiac myofibrillar proteins. J Cardiovasc Pharmacol. 1989;14 Suppl 3:S20-3. PubMed PMID: 2478799. 16: Bethke T, Brunkhorst D, von der Leyen H, Meyer W, Nigbur R, Scholz H. Mechanism of action and cardiotonic activity of a new phosphodiesterase inhibitor, the benzimidazole derivative adibendan (BM 14.478), in guinea-pig hearts. Naunyn Schmiedebergs Arch Pharmacol. 1988 May;337(5):576-82. PubMed PMID: 2457816. 17: Müller-Beckmann B, Freund P, Honerjäger P, Kling L, Rüegg JC. In vitro investigations on a new positive inotropic and vasodilating agent (BM 14.478) that increases myocardial cyclic AMP content and myofibrillar calcium sensitivity. J Cardiovasc Pharmacol. 1988 Jan;11(1):8-16. PubMed PMID: 2450261. 18: Müller-Beckmann B, Sponer G, Strein K, Bartsch W. Hemodynamic profile of BM 14.478: a new positive inotropic and vasodilating agent. J Cardiovasc Pharmacol. 1988 Jan;11(1):1-7. PubMed PMID: 2450246. 19: Reiff K. High-performance liquid chromatographic method for the determination of adibendan in plasma and urine. J Chromatogr. 1987 Nov 27;422:346-52. PubMed PMID: 3437024. 20: Freund P, Müller-Beckmann B, Strein K, Kling L, Rüegg JC. Ca2+-sensitizing effect of BM 14.478 on skinned cardiac muscle fibres of guinea-pig papillary muscle. Eur J Pharmacol. 1987 Apr 14;136(2):243-6. PubMed PMID: 3595723.